N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Description
Chemical Structure and Properties
The compound consists of two components:
N-cyclohexylcyclohexanamine (dicyclohexylamine, DCHA): A secondary amine with two cyclohexyl groups, commonly used as a counterion to stabilize acidic compounds in salt form.
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid: A modified butanoic acid featuring two protective groups: Boc (tert-butoxycarbonyl) at the 4-position. Cbz (benzyloxycarbonyl) at the 2-position.
This salt form (CAS 101854-42-6) is critical in peptide synthesis and pharmaceutical intermediates, offering enhanced solubility and stability for sensitive amino acid derivatives . The stereochemistry (R or S configuration at the 2-position) significantly impacts its biological activity and synthetic utility .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMIEBREXUYHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps. The process begins with the preparation of the cyclohexylamine derivative, followed by the introduction of the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical techniques.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Stereochemical Variations :
- The target compound’s R-configuration (CAS 101854-42-6) contrasts with the S-enantiomer (CAS 49855-91-6), which exhibits distinct binding affinities in enzyme inhibition studies .
- Example: In protease inhibitor synthesis, the D-configuration in Z-D-DAB(BOC)-OH DCHA enhances selectivity for bacterial proteases .
Protective Group Flexibility :
- Unlike hydroxamic acids (e.g., compound 5 in ), which prioritize metal-chelating properties, the Boc/Cbz combination in the target compound ensures orthogonal deprotection during peptide elongation .
Solubility and Stability: The dicyclohexylamine salt form improves solubility in non-polar solvents (e.g., dichloromethane) compared to free acids, facilitating purification . In contrast, N-benzhydryl derivatives () are tailored for radical scavenging but lack synthetic versatility .
Thermal Stability :
- The target compound requires storage at -20°C to prevent Boc group degradation, whereas simpler Cbz-protected analogs (e.g., Z-D-TYR(TBU)-OH DCHA) exhibit greater thermal resilience .
Biological Activity
N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound that has been the focus of various studies due to its potential biological activities. This article will delve into its biological mechanisms, relevant case studies, and research findings, along with comparative analyses with similar compounds.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. The presence of cyclohexane rings, amino groups, and ester functionalities allows for diverse interactions within biological systems. Its molecular formula is represented as follows:
The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Some key points include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neurological functions.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, which are implicated in oxidative stress-related diseases.
Biological Activity Data Table
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals like DPPH and ABTS | |
| Enzyme Modulation | Potential inhibition of specific metabolic enzymes | |
| Neurotransmitter Interaction | Possible modulation of neurotransmitter receptors | |
| Antimicrobial Effects | Investigated for potential antibacterial properties |
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that this compound exhibited significant antioxidant activity, effectively reducing oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in cells.
- Neuropharmacological Effects : Research indicated that the compound could influence neurotransmitter systems by binding to specific receptors. This interaction may lead to therapeutic effects in conditions like anxiety or depression, warranting further exploration in clinical settings.
- Antibacterial Studies : The compound has been evaluated for its antibacterial activity against various pathogens. Results showed promising efficacy against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Benzyl-N-cyclohexylcyclohexanamine | Contains benzene ring | Antioxidant and enzyme modulation |
| Cyclohexylamine | Simple cycloalkane structure | Limited reactivity compared to the target compound |
| 2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine | Similar backbone but different functional groups | Studied for metabolic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
